
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione (5-Acetyl-DMD) is a heterocyclic compound derived from Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). Its structure features a five-membered dioxane ring substituted with an acetyl group at the 5-position (C5) and two methyl groups at the 2-position (C2). This compound is notable for its role as a proton acceptor, participating in protonation reactions to facilitate the formation of new chemical bonds . It is commercially available as a research reagent, with applications in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione can be achieved through several methods:
Condensation Reaction: The original synthesis involves a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid.
Alternative Synthesis: Another method involves the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid.
Carbon Suboxide Route: A third route involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Knoevenagel Condensation: This reaction involves the condensation of aldehydes with this compound in the presence of ionic liquids.
Substitution Reactions: The compound can participate in substitution reactions, particularly at the acetyl group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications through these pathways.
Common Reagents and Conditions
Ionic Liquids: Used in Knoevenagel condensation reactions to accelerate the process.
Catalysts: Iodine and other catalysts can be used to facilitate various reactions.
Major Products Formed
Scientific Research Applications
Synthetic Applications
1. Synthesis of Natural Products
Acetyl Meldrum's acid has been utilized in the synthesis of various natural products due to its ability to undergo diverse reactions. For example, it has been employed in the synthesis of monocyclic aromatic sesquiterpenes like ar-turmerone and α-curcumene through specific reaction conditions involving acids and bases .
Case Study: Synthesis of ar-Turmerone
- Reaction Conditions : A solution of acetyl Meldrum's acid was treated with aqueous HCl or acetic acid.
- Yield : The synthesis yielded ar-turmerone with efficiencies ranging from 43% to 60% depending on the reaction conditions used.
2. Alkylation and Acylation Reactions
The compound can act as a nucleophile in alkylation and acylation reactions. The acidity at the carbon adjacent to the carbonyl groups allows for deprotonation and subsequent reactions with alkyl halides or acyl chlorides. This property makes it a valuable scaffold for synthesizing various derivatives .
Table 1: Summary of Reactions Involving Acetyl Meldrum's Acid
Reaction Type | Reactants | Products | Yield (%) |
---|---|---|---|
Alkylation | Acetyl Meldrum's acid + R-Cl | Alkylated product | Varies |
Acylation | Acetyl Meldrum's acid + R-(C=O)-Cl | Acylated product | Varies |
Natural Product Synthesis | Acetyl Meldrum's acid + Acid/Base | ar-Turmerone | 43-60 |
Formation of Ketenes
At elevated temperatures (above 200°C), acetyl Meldrum's acid can undergo a pericyclic reaction to release acetone and carbon dioxide, resulting in the formation of reactive ketenes. These ketenes can participate in cycloadditions and other reactions that form new carbon-carbon bonds .
Applications in Medicinal Chemistry
The compound's derivatives have shown potential in medicinal chemistry for developing new pharmaceuticals. The ability to modify the structure through alkylation or acylation allows researchers to explore various biological activities.
Case Study: Derivatives in Drug Development
Research has indicated that certain derivatives of acetyl Meldrum's acid exhibit promising activity against specific biological targets, making them candidates for further investigation in drug development processes.
Mechanism of Action
Comparison with Similar Compounds
The structural versatility of Meldrum’s acid allows for diverse substitutions at the C5 position, leading to compounds with distinct chemical and physical properties. Below is a detailed comparison of 5-Acetyl-DMD with its analogs:
Structural and Functional Variations
Key Research Findings
Reactivity Trends : Electron-withdrawing groups (e.g., acetyl, diazo) enhance electrophilicity at C5, while electron-donating groups (e.g., methoxy, hydroxymethylene) increase nucleophilic reactivity .
Catalytic Influence: CuCN and TiCl₄ are effective catalysts for synthesizing substituted Meldrum’s acid derivatives, improving yields in Michael additions and domino reactions .
Domino Reactions: Meldrum’s acid derivatives participate in Knoevenagel/Michael cascades to form cyclohexane-1,3-diones, highlighting their utility in complex molecule synthesis .
Biological Activity
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 198.22 g/mol. The compound features a dioxane ring structure that contributes to its unique reactivity and biological activity.
Research indicates that this compound interacts with various biological macromolecules. Its mechanism of action is primarily attributed to its ability to inhibit key enzymes involved in cellular processes:
- Enzyme Inhibition : The compound has been shown to inhibit DNA topoisomerases I and IIα, which are crucial for DNA replication and transcription. This inhibition can lead to the induction of apoptosis in cancer cells by preventing the re-ligation of DNA strands .
- Cell Signaling : It influences cell signaling pathways and gene expression, impacting cellular metabolism and potentially leading to cytotoxic effects in malignant cells .
Biological Activity
The biological activities of this compound can be categorized into several therapeutic areas:
1. Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cytotoxicity : In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines such as Caco-2 and A549. For instance, one study reported a decrease in cell viability by approximately 39.8% in Caco-2 cells at a specific concentration (p < 0.001) .
- Mechanistic Insights : The compound's ability to induce apoptosis through caspase activation has been highlighted as a key mechanism underlying its anticancer effects .
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Inhibition Studies : It has shown activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) have been reported in the range of 16 µg/mL against resistant strains .
3. Other Biological Activities
Emerging research suggests additional beneficial properties:
- Antioxidant Effects : Preliminary studies indicate potential antioxidant activity, which may contribute to its therapeutic profile in various diseases .
- Anti-inflammatory Properties : Some derivatives related to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α .
Case Studies and Research Findings
A variety of studies have contributed to understanding the biological activity of this compound:
Study | Findings | Cell Line Tested | IC50/Other Metrics |
---|---|---|---|
Study A | Significant cytotoxicity observed | Caco-2 | 39.8% viability at p < 0.001 |
Study B | Antimicrobial activity against resistant strains | E. faecalis | MIC = 16 µg/mL |
Study C | Induction of apoptosis via caspase activation | A549 | Not specified |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione in academic settings?
- Methodological Answer : The compound can be synthesized via condensation reactions between isopropylidene malonate and acetyl-containing precursors. A green synthesis approach using hexadecyltrimethylammonium bromide (HTMAB) as a catalyst in aqueous media has been reported, offering advantages like high yields, short reaction times, and reduced environmental impact . Traditional methods may involve Meldrum’s acid derivatives and acetylating agents under anhydrous conditions .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Researchers must wear protective gear (gloves, goggles, lab coats) to avoid skin contact or inhalation. Waste should be segregated and disposed via certified biohazard services. Contaminated glassware requires thorough deactivation with ethanol or alkaline solutions before reuse .
Q. Which spectroscopic and crystallographic techniques are suitable for structural characterization?
- Methodological Answer : X-ray crystallography is the gold standard for resolving its crystal packing and hydrogen-bonding networks, utilizing software like SHELXS97/SHELXL97 for refinement . Complementary techniques include H/C NMR for confirming substituent positions and FT-IR for identifying carbonyl groups (C=O stretches at ~1750–1850 cm) .
Advanced Research Questions
Q. How can contradictions in reaction yields during derivative synthesis be resolved?
- Methodological Answer : Systematic optimization via factorial design (e.g., varying catalysts, solvents, or temperature) helps identify critical variables. For example, HTMAB in water improves yield compared to organic solvents, while excess acetylating agents may reduce side products . Conflicting data should be cross-validated using HPLC or GC-MS to quantify intermediates .
Q. What theoretical frameworks guide experimental design for studying its reactivity?
- Methodological Answer : Meldrum’s acid chemistry principles, such as zwitterionic stabilization and nucleophilic acyl substitution, underpin reactivity predictions. Density Functional Theory (DFT) can model transition states for acetyl-group substitutions, while QSAR models link structural modifications to biological activity .
Q. How do computational methods predict crystal packing and intermolecular interactions?
- Methodological Answer : Software like Mercury (CCDC) and Gaussian simulate packing efficiency using crystallographic data (e.g., triclinic symmetry, α/β angles ~82–86°). Non-covalent interactions (e.g., C–H···O hydrogen bonds) are quantified via Hirshfeld surface analysis .
Q. What role do catalysts play in improving green synthesis efficiency?
- Methodological Answer : Surfactants like HTMAB enhance micellar catalysis in water, reducing energy consumption. Comparative studies show >90% yield with HTMAB versus <70% with traditional catalysts (e.g., piperidine), attributed to improved substrate solubility and transition-state stabilization .
Q. How are intermolecular interactions analyzed in its derivatives?
- Methodological Answer : Single-crystal X-ray diffraction reveals hydrogen-bonding patterns (e.g., N–H···O in aminomethylene derivatives) and π-π stacking in aryl-substituted analogs. Spectroscopic titration (e.g., UV-Vis) quantifies binding constants with biomolecules, while DSC/TGA assesses thermal stability .
Properties
IUPAC Name |
5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c1-4(9)5-6(10)12-8(2,3)13-7(5)11/h5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJDMDJIAAHSRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)OC(OC1=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376974 | |
Record name | 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72324-39-1 | |
Record name | 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72324-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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